molecular formula C16H24INO2 B12638270 1-Methyl-1-(3-phenyl-propoxycarbonylmethyl)-pyrrolidinium

1-Methyl-1-(3-phenyl-propoxycarbonylmethyl)-pyrrolidinium

Cat. No.: B12638270
M. Wt: 389.27 g/mol
InChI Key: IYIKFDJFPVYVHN-UHFFFAOYSA-M
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Description

1-Methyl-1-(3-phenyl-propoxycarbonylmethyl)-pyrrolidinium is an organic compound belonging to the class of pyrrolidinium salts This compound is characterized by a pyrrolidinium ring substituted with a methyl group and a 3-phenyl-propoxycarbonylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1-(3-phenyl-propoxycarbonylmethyl)-pyrrolidinium typically involves the following steps:

    Formation of the Pyrrolidinium Ring: The pyrrolidinium ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1-(3-phenyl-propoxycarbonylmethyl)-pyrrolidinium can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinium ring or the phenyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Methyl-1-(3-phenyl-propoxycarbonylmethyl)-pyrrolidinium has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-1-(3-phenyl-propoxycarbonylmethyl)-pyrrolidinium involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 1-Methyl-1-(3-phenyl-propyl)-pyrrolidinium
  • 1-Methyl-1-(3-phenyl-propoxycarbonyl)-pyrrolidinium
  • 1-Methyl-1-(3-phenyl-propoxy)-pyrrolidinium

Uniqueness: 1-Methyl-1-(3-phenyl-propoxycarbonylmethyl)-pyrrolidinium is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H24INO2

Molecular Weight

389.27 g/mol

IUPAC Name

3-phenylpropyl 2-(1-methylpyrrolidin-1-ium-1-yl)acetate;iodide

InChI

InChI=1S/C16H24NO2.HI/c1-17(11-5-6-12-17)14-16(18)19-13-7-10-15-8-3-2-4-9-15;/h2-4,8-9H,5-7,10-14H2,1H3;1H/q+1;/p-1

InChI Key

IYIKFDJFPVYVHN-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CCCC1)CC(=O)OCCCC2=CC=CC=C2.[I-]

Origin of Product

United States

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